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Unraveling the Kinase Selectivity Profile of BMS-
986202
BMS-986202, a clinical-stage therapeutic candidate, demonstrates high potency and

remarkable selectivity as an allosteric inhibitor of Tyrosine Kinase 2 (TYK2). By binding to the

regulatory pseudokinase (JH2) domain, BMS-986202 effectively modulates TYK2 activity, a key

player in the signaling pathways of several pro-inflammatory cytokines. This unique mechanism

of action confers a highly selective inhibition profile, particularly distinguishing it from other

members of the Janus kinase (JAK) family.

Extensive cross-reactivity studies have been conducted to assess the interaction of BMS-
986202 with a broad range of kinases, ensuring a comprehensive understanding of its off-

target profile. These investigations are crucial for predicting potential side effects and

confirming the specificity of the drug candidate.

Comparative Analysis of Kinase Inhibition
Biochemical assays reveal that BMS-986202 is a potent inhibitor of TYK2, with a half-maximal

inhibitory concentration (IC50) of 0.19 nM and a binding affinity (Ki) of 0.02 nM.[1][2] In

contrast, its activity against other kinases, including other members of the JAK family, is

significantly lower, highlighting its exceptional selectivity. While comprehensive kinome scan

data from the primary publication remains to be fully disclosed, available information indicates a
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clean off-target profile. Notably, BMS-986202 exhibits weak inhibition of the metabolic enzyme

Cytochrome P450 2C19 (CYP2C19), with an IC50 value of 14 μM.[1][2]

Target IC50 (nM) Ki (nM) Notes

TYK2 0.19 0.02 Primary Target

CYP2C19 14,000 -
Weak inhibition

observed.

Other Kinases

Data not publicly

available in full detail.

"Remarkably selective

over other kinases

including Jak family

members."[1]

-

Comprehensive

kinome scan data is

pending public release

of supplementary

materials from the

primary publication.

Experimental Methodologies
The assessment of BMS-986202's kinase selectivity involves a suite of robust in vitro assays

designed to quantify its inhibitory activity against a wide array of kinases. The following

protocols are representative of the methodologies typically employed in such studies.

KINOMEscan™ Kinase Inhibition Assay
This competition binding assay is a standard method for profiling the selectivity of kinase

inhibitors.

Experimental Protocol:

Assay Principle: The assay measures the ability of a test compound (BMS-986202) to

compete with an immobilized, active-site directed ligand for binding to a panel of DNA-

tagged kinases.

Procedure:

A diverse panel of recombinant kinases is individually tested.
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Each kinase is incubated with the immobilized ligand and a range of concentrations of

BMS-986202.

The amount of kinase bound to the immobilized ligand is quantified using quantitative PCR

(qPCR) of the DNA tag.

A reduction in the amount of bound kinase in the presence of BMS-986202 indicates

inhibition.

Data Analysis: The results are typically expressed as the percentage of kinase activity

remaining compared to a vehicle control. IC50 values are then calculated from the dose-

response curves.

TYK2 JH2 Binding Assay
To determine the direct binding affinity of BMS-986202 to its specific target domain, a direct

binding assay is employed.

Experimental Protocol:

Assay Principle: This assay quantifies the direct interaction between BMS-986202 and the

isolated TYK2 JH2 pseudokinase domain. A common method is a fluorescence polarization

(FP) assay.

Procedure:

Recombinant human TYK2 JH2 protein is incubated with a fluorescently labeled probe that

binds to the allosteric site.

Increasing concentrations of BMS-986202 are added to compete with the fluorescent

probe.

The change in fluorescence polarization is measured. A decrease in polarization indicates

displacement of the probe by BMS-986202.

Data Analysis: The data is used to calculate the binding affinity (Ki) of BMS-986202 for the

TYK2 JH2 domain.
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Cellular Kinase Phosphorylation Assays (e.g.,
AlphaLISA® SureFire®)
To assess the functional consequence of TYK2 inhibition in a cellular context, assays that

measure the phosphorylation of downstream signaling proteins are utilized.

Experimental Protocol:

Assay Principle: This is a sandwich immunoassay to detect the phosphorylation of a specific

substrate of TYK2 (e.g., STAT proteins) in cell lysates.

Procedure:

Cells expressing the target pathway are stimulated with a relevant cytokine (e.g., IL-23 or

IFNα) in the presence of varying concentrations of BMS-986202.

Following stimulation, the cells are lysed.

The cell lysate is incubated with two specific antibodies: one that captures the total target

protein and another that detects the phosphorylated form. These antibodies are coupled to

donor and acceptor beads.

In the presence of the phosphorylated target, the beads are brought into proximity,

generating a chemiluminescent signal.

Data Analysis: The signal intensity is proportional to the amount of phosphorylated protein.

IC50 values are determined by plotting the signal against the concentration of BMS-986202.

Visualizing the Scientific Approach
To better illustrate the methodologies and concepts discussed, the following diagrams are

provided.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 7 Tech Support

https://www.benchchem.com/product/b8144625?utm_src=pdf-body
https://www.benchchem.com/product/b8144625?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8144625?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


KINOMEscan™ Workflow

Kinase Panel

Incubation

Immobilized Ligand BMS-986202

Quantification (qPCR)

Competition

Data Analysis

Binding Data

Click to download full resolution via product page

Caption: KINOMEscan™ workflow for assessing kinase selectivity.
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Caption: Allosteric inhibition of the TYK2 signaling pathway by BMS-986202.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 7 Tech Support

https://www.medchemexpress.com/bms-986202.html
https://www.glpbio.com/bms-986202.html
https://www.benchchem.com/product/b8144625#cross-reactivity-studies-of-bms-986202-with-other-kinases
https://www.benchchem.com/product/b8144625#cross-reactivity-studies-of-bms-986202-with-other-kinases
https://www.benchchem.com/product/b8144625#cross-reactivity-studies-of-bms-986202-with-other-kinases
https://www.benchchem.com/product/b8144625#cross-reactivity-studies-of-bms-986202-with-other-kinases
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b8144625?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8144625?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

